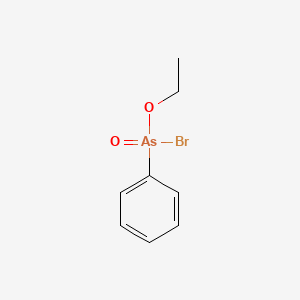
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of a phenyl-substituted nitrile with an isopropyl-substituted ketone in the presence of a base and a methoxy donor. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated oxazole, while substitution could introduce new functional groups onto the phenyl or isopropyl moieties.
Applications De Recherche Scientifique
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-(propan-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-phenyl-1,3-oxazole: Lacks the isopropyl group, which may influence its chemical properties.
5-Methoxy-4-(propan-2-yl)-1,3-oxazole:
Uniqueness
The presence of the methoxy, phenyl, and isopropyl groups in 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole makes it unique compared to other oxazole derivatives
Propriétés
Numéro CAS |
64686-59-5 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5-methoxy-2-phenyl-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9(2)11-13(15-3)16-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
LACMOYLANXPRBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(OC(=N1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)


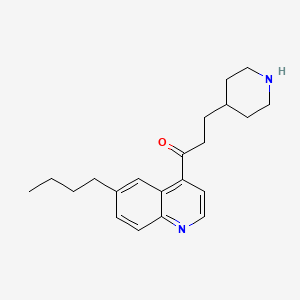

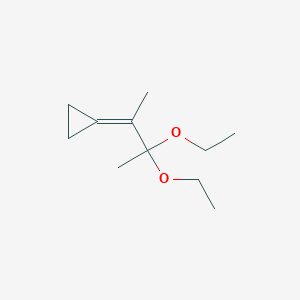
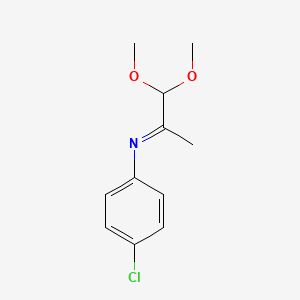
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
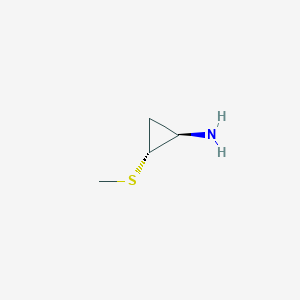
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
